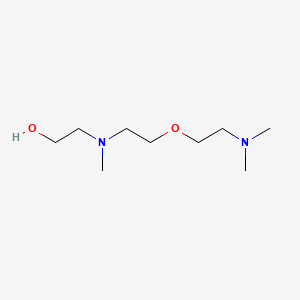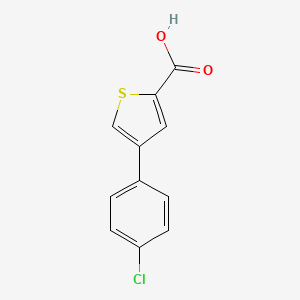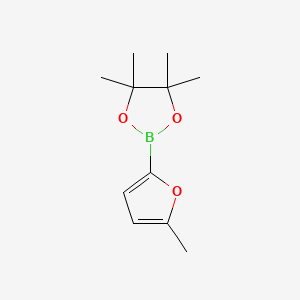
2,2',6,6'-Tétraméthyl-4,4'-bipyridine
Vue d'ensemble
Description
2,2',6,6'-Tetramethyl-4,4'-bipyridine (2,2',6,6'-TMBP) is an organic compound that has a wide range of applications in scientific research. 2,2',6,6'-TMBP is a type of heterocyclic compound that is composed of two nitrogen atoms and four methyl groups. This compound is used in a variety of fields, including organic synthesis, catalysis, and material science. Additionally, 2,2',6,6'-TMBP is used as a ligand in coordination chemistry, and it is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Science des Matériaux : Ligands de MOF
2,2',6,6'-Tétraméthyl-4,4'-bipyridine : est utilisé en science des matériaux comme ligand pour les structures métallo-organiques (MOF). Les MOF sont des matériaux poreux qui présentent des surfaces élevées et peuvent être utilisés pour le stockage, la séparation et la catalyse des gaz . La structure de la tétraméthyl-bipyridine fournit un cadre robuste qui peut améliorer la stabilité et la fonctionnalité des MOF.
Synthèse Organique : Applications catalytiques
En synthèse organique, ce composé sert d'intermédiaire polyvalent. Il est particulièrement précieux dans la synthèse de molécules organiques complexes où il peut agir comme catalyseur ou ligand catalytique, facilitant diverses réactions chimiques . Sa capacité à stabiliser les états de transition et les intermédiaires est cruciale pour une synthèse efficace.
Produits pharmaceutiques : Synthèse de médicaments
Le dérivé bipyridine joue un rôle dans les produits pharmaceutiques, en particulier dans la synthèse de molécules médicamenteuses. Sa structure rigide et ses cycles contenant de l'azote en font un élément de construction utile pour créer des composés biologiquement actifs, notamment certains médicaments cardiovasculaires .
Chimie analytique : Chromatographie
En chimie analytique, This compound peut être utilisée comme phase stationnaire dans les techniques chromatographiques. Sa structure unique permet des interactions sélectives avec les analytes, ce qui aide à la séparation et à l'identification de mélanges complexes .
Science de l'environnement : Élimination des polluants
L'application de ce composé s'étend à la science de l'environnement, où il peut être incorporé dans des matériaux conçus pour l'élimination des polluants. Sa capacité à se lier à diverses espèces organiques et inorganiques peut être exploitée pour nettoyer les contaminants environnementaux .
Biochimie : Chimie supramoléculaire
En biochimie, This compound est utilisée en chimie supramoléculaire pour créer des structures complexes et volumineuses présentant une pertinence biologique. Ces structures peuvent imiter les processus naturels ou créer de nouvelles voies biochimiques .
Catalyse : Catalyse aux métaux de transition
Le composé est également important en catalyse, en particulier dans la catalyse aux métaux de transition. Il peut agir comme un ligand pour les métaux de transition, formant des complexes qui sont essentiels aux réactions catalytiques utilisées dans les procédés industriels .
Recherche biochimique : Sondes moléculaires
Enfin, en recherche biochimique, il peut être utilisé pour concevoir des sondes moléculaires. Ces sondes peuvent se lier à des cibles biologiques spécifiques, permettant aux chercheurs d'étudier les systèmes biologiques au niveau moléculaire .
Mécanisme D'action
Target of Action
It is known that 2,2’,6,6’-tetramethyl-4,4’-bipyridine is an important coordination compound often used in metal coordination chemistry and catalytic reactions .
Mode of Action
The mode of action of 2,2’,6,6’-Tetramethyl-4,4’-bipyridine involves its solubility and coordination properties in solvents. It can act as a catalyst, provide electrons, and construct the center of complexes
Biochemical Pathways
Given its role in metal coordination chemistry and catalytic reactions , it can be inferred that it may influence pathways involving these processes.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
Given its role in metal coordination chemistry and catalytic reactions , it can be inferred that it may influence these processes at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,6,6’-Tetramethyl-4,4’-bipyridine. For instance, it is stable and has a long shelf life at room temperature . .
Propriétés
IUPAC Name |
4-(2,6-dimethylpyridin-4-yl)-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVCNHRSEKFDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC(=NC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376222 | |
| Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6662-72-2 | |
| Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2,2',6,6'-Tetramethyl-4,4'-bipyridine in building complex molecules?
A1: 2,2',6,6'-Tetramethyl-4,4'-bipyridine acts as a rigid linear exo-bidentate bridging ligand. [] This means it can bind to two metal centers simultaneously through its two nitrogen atoms, facilitating the creation of dinuclear complexes. [] This bridging capability is crucial in the formation of structures like the "dumbbell-type dinuclear complex molecules" observed when combined with Palladium (II) and diethylenetriamine. []
Q2: How does the structure of 2,2',6,6'-Tetramethyl-4,4'-bipyridine contribute to its solid-state arrangement?
A2: In its crystalline form, 2,2',6,6'-Tetramethyl-4,4'-bipyridine does not possess any internal symmetry. [] The two pyridine rings within the molecule are not coplanar, exhibiting a dihedral angle of 19.48°. [] Interestingly, the crystal structure lacks classical hydrogen bonds or π–π interactions, indicating that weaker van der Waals forces are primarily responsible for the intermolecular packing in the solid state. []
Q3: What catalytic applications have been explored with 2,2',6,6'-Tetramethyl-4,4'-bipyridine-based materials?
A3: 2,2',6,6'-Tetramethyl-4,4'-bipyridine has been utilized as a building block for Covalent Organic Frameworks (COFs). [, ] These COFs, with their vinylene-linked structures incorporating 2,2',6,6'-Tetramethyl-4,4'-bipyridine, demonstrate promising photocatalytic activity in water splitting for hydrogen evolution. [, ] This application highlights the potential of these materials in clean energy production.
Q4: What synthetic strategies have been employed to incorporate 2,2',6,6'-Tetramethyl-4,4'-bipyridine into COFs?
A4: The synthesis of vinylene-linked COFs utilizing 2,2',6,6'-Tetramethyl-4,4'-bipyridine has been achieved through Knoevenagel condensation reactions. [, ] This method involves reacting 2,2',6,6'-Tetramethyl-4,4'-bipyridine with linear aromatic dialdehydes in a specific solvent system. [, ] Research suggests that the condensation process is facilitated by a self-catalyzed benzoylation mechanism involving the pyridine rings of 2,2',6,6'-Tetramethyl-4,4'-bipyridine and the solvent molecules. [, ]
Q5: How does the incorporation of 2,2',6,6'-Tetramethyl-4,4'-bipyridine influence the properties of the resulting COFs?
A5: COFs constructed with 2,2',6,6'-Tetramethyl-4,4'-bipyridine exhibit a layered structure and crystallize into orthorhombic lattices with AA stacking. [, ] This specific arrangement contributes to their high surface areas, reaching up to 1560 m2 g-1. [, ] Moreover, the presence of 2,2',6,6'-Tetramethyl-4,4'-bipyridine, coupled with the vinylene linkages, creates π-extended conjugated systems within the COFs. [, ] This electronic structure endows the materials with semiconducting properties, contributing to their photocatalytic activity. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)




![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)

